molecular formula C8H9NO4 B11780893 Methyl 3-(allyloxy)isoxazole-5-carboxylate

Methyl 3-(allyloxy)isoxazole-5-carboxylate

Cat. No.: B11780893
M. Wt: 183.16 g/mol
InChI Key: FPWNKJATAPESMD-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)isoxazole-5-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an allyloxy-substituted precursor with hydroxylamine hydrochloride in methanolic conditions can yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and efficient synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(allyloxy)isoxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • Methyl 5-methylisoxazole-3-carboxylate
  • 3,5-Disubstituted isoxazole ether-linked isoxazolines

Uniqueness

Methyl 3-(allyloxy)isoxazole-5-carboxylate is unique due to its allyloxy group, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it valuable for specific synthetic and research applications .

Biological Activity

Methyl 3-(allyloxy)isoxazole-5-carboxylate is an intriguing compound within the field of medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉N₁O₃ and a molecular weight of approximately 183.16 g/mol. The compound features an isoxazole ring with an allyloxy group at the 3-position and a carboxylate group at the 5-position, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Interaction studies indicate that the compound may exhibit binding affinity to specific receptors or enzymes, which is crucial for understanding its pharmacological profile.

Anticancer Properties

Research has highlighted the potential anticancer properties of isoxazole derivatives, including this compound. For instance, similar compounds have shown promising results in cytotoxicity assays against various cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AHuh70.7
Compound BMCF73.6
Compound CHCT11610.1

These results suggest that structural modifications in isoxazoles can lead to significant variations in their anticancer activity .

Study on Isoxazole Derivatives

A study focused on a series of indole-isoxazole derivatives found that certain compounds exhibited potent anticancer activities with IC50 values ranging from 0.7 to 35.2 µM against liver cancer cell lines. The mechanism of action included cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of these derivatives .

Interaction with Trypanosoma brucei N-myristoyltransferase

Another study evaluated the potency of isoxazole derivatives against the enzyme N-myristoyltransferase (NMT) from Trypanosoma brucei. Methyl-isoxazole derivatives displayed significant inhibition, suggesting their potential as therapeutic agents against parasitic infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The methods may include reactions that leverage the unique reactivity of the isoxazole ring structure.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 3-prop-2-enoxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H9NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h3,5H,1,4H2,2H3

InChI Key

FPWNKJATAPESMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OCC=C

Origin of Product

United States

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